![molecular formula C24H25F2N3 B1389029 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine CAS No. 914349-63-6](/img/structure/B1389029.png)
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine
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Overview
Description
This compound, also known as 4- (4- (Bis (4-fluorophenyl)methyl)piperazin-1-yl)aniline, has a CAS Number of 914349-65-8 . It has a molecular weight of 379.45 . The IUPAC name is 4- {4- [bis (4-fluorophenyl)methyl]-1-piperazinyl}aniline .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C23H23F2N3/c24-19-5-1-17 (2-6-19)23 (18-3-7-20 (25)8-4-18)28-15-13-27 (14-16-28)22-11-9-21 (26)10-12-22/h1-12,23H,13-16,26H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine, also known as 4-((4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)aniline. However, the available information is not sufficient to provide a comprehensive analysis focusing on six to eight unique applications with separate detailed sections as requested.
Potential Medical Applications
This compound is mentioned in relation to medical research, but specific applications are not detailed in the available sources. It is indicated that it should not be used for medical, clinical diagnosis or treatment, food, and cosmetics .
Chemical Properties
Some sources provide general information about the chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information of the compound .
Safety and Hazards
The compound has some safety concerns. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural similarity to other piperazine derivatives, it may act as a ligand for certain receptors, initiating a series of intracellular events .
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving the receptors or enzymes it binds to .
Result of Action
It’s possible that the compound could have various effects depending on the cells and tissues it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect its pharmacological activity .
properties
IUPAC Name |
4-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)29-15-13-28(14-16-29)17-18-1-11-23(27)12-2-18/h1-12,24H,13-17,27H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJHYOGYPFAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661708 |
Source
|
Record name | 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine | |
CAS RN |
914349-63-6 |
Source
|
Record name | 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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